(((Isopropyldithio)(methoxy)methylene)amino)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((Isopropyldithio)(methoxy)methylene)amino)benzene is an organic compound with the molecular formula C₁₁H₁₅NOS₂ This compound features a benzene ring substituted with an isopropyldithio group, a methoxy group, and a methyleneamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (((Isopropyldithio)(methoxy)methylene)amino)benzene typically involves the reaction of benzene derivatives with appropriate reagents to introduce the isopropyldithio, methoxy, and methyleneamino groups. One common method involves the use of thiol and methoxy reagents under controlled conditions to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
(((Isopropyldithio)(methoxy)methylene)amino)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isopropyldithio group to thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
(((Isopropyldithio)(methoxy)methylene)amino)benzene has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (((Isopropyldithio)(methoxy)methylene)amino)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, leading to changes in their activity. This interaction can result in various biological effects, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxybenzene: A simpler compound with only a methoxy group attached to the benzene ring.
Isopropylbenzene: Contains an isopropyl group attached to the benzene ring.
Aminobenzene: Features an amino group attached to the benzene ring.
Uniqueness
(((Isopropyldithio)(methoxy)methylene)amino)benzene is unique due to the presence of multiple functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
64316-49-0 |
---|---|
Molekularformel |
C11H15NOS2 |
Molekulargewicht |
241.4 g/mol |
IUPAC-Name |
methyl N-phenyl-1-(propan-2-yldisulfanyl)methanimidate |
InChI |
InChI=1S/C11H15NOS2/c1-9(2)14-15-11(13-3)12-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
VXBZGOXXNIJLSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SSC(=NC1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.